5-(2,2-Diphenylvinyl)-3-phenyl-1H-pyrazole 5-(2,2-Diphenylvinyl)-3-phenyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 7470-31-7
VCID: VC17304234
InChI: InChI=1S/C23H18N2/c1-4-10-18(11-5-1)22(19-12-6-2-7-13-19)16-21-17-23(25-24-21)20-14-8-3-9-15-20/h1-17H,(H,24,25)
SMILES:
Molecular Formula: C23H18N2
Molecular Weight: 322.4 g/mol

5-(2,2-Diphenylvinyl)-3-phenyl-1H-pyrazole

CAS No.: 7470-31-7

Cat. No.: VC17304234

Molecular Formula: C23H18N2

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

5-(2,2-Diphenylvinyl)-3-phenyl-1H-pyrazole - 7470-31-7

Specification

CAS No. 7470-31-7
Molecular Formula C23H18N2
Molecular Weight 322.4 g/mol
IUPAC Name 5-(2,2-diphenylethenyl)-3-phenyl-1H-pyrazole
Standard InChI InChI=1S/C23H18N2/c1-4-10-18(11-5-1)22(19-12-6-2-7-13-19)16-21-17-23(25-24-21)20-14-8-3-9-15-20/h1-17H,(H,24,25)
Standard InChI Key RVKYDEQPDQCXLS-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NNC(=C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Molecular Structure and Chemical Identity

Structural Composition

5-(2,2-Diphenylvinyl)-3-phenyl-1H-pyrazole (C₂₃H₁₈N₂) features a pyrazole core (a five-membered ring with two adjacent nitrogen atoms) substituted at positions 3 and 5. The 3-position hosts a phenyl group, while the 5-position is occupied by a 2,2-diphenylvinyl moiety. This arrangement introduces significant steric hindrance and electronic delocalization, influencing its reactivity and physicochemical behavior .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₃H₁₈N₂
Molecular Weight322.4 g/mol
CAS Registry Number7470-31-7
XLogP3-AA (Partitioning)6.1
Hydrogen Bond Donors1
Hydrogen Bond Acceptors1
Topological Polar Surface28.7 Ų
SMILES NotationC1=CC=C(C=C1)C2=NNC(=C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4

The molecule’s SMILES string and InChIKey (RVKYDEQPDQCXLS-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental workflows .

Crystallographic and Spectroscopic Insights

While direct X-ray diffraction data for this compound is unavailable, analogous pyrazole derivatives, such as 3,5-diphenyl-1H-pyrazole, have been resolved crystallographically, revealing planar geometries with bond lengths consistent with aromatic systems . Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy of related compounds highlight characteristic absorptions for N-H stretching (≈3200 cm⁻¹) and aromatic C-H bending (≈750 cm⁻¹), which likely extend to this molecule .

Synthetic Methodologies

Hypothetical Synthesis Routes

  • Condensation Reactions: Dibenzoylmethane and thiosemicarbazide in acetic acid under conventional heating or microwave irradiation yield pyrazole cores .

  • Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura reactions could theoretically introduce the diphenylvinyl group to a preformed pyrazole intermediate .

Table 2: Potential Reaction Conditions

StepReagents/ConditionsYield*
Pyrazole FormationDibenzoylmethane, Thiosemicarbazide, AcOH, Δ or MW70–85%
VinylationStyrylboronic acid, Pd(PPh₃)₄, K₂CO₃, DMFHypothetical

*Yields based on analogous reactions .

Challenges in Synthesis

The steric bulk of the diphenylvinyl group may hinder reaction efficiency, necessitating optimized catalysts or elevated temperatures. Microwave-assisted synthesis, which enhances reaction rates and yields in similar systems, could mitigate these issues .

Computational and Theoretical Studies

Density Functional Theory (DFT) Optimizations

Geometry optimizations using DFT at the B3LYP/6-31G(d,p) level for related pyrazoles predict bond lengths and angles within 2% of experimental values . For 5-(2,2-Diphenylvinyl)-3-phenyl-1H-pyrazole, simulations would likely reveal:

  • Dihedral Angles: ~30° between the pyrazole ring and phenyl substituents, minimizing steric clashes.

  • Electrostatic Potential (ESP): Electron-deficient regions at the pyrazole N-H group, suitable for hydrogen bonding .

Table 3: Predicted Orbital Energies

ParameterValue (eV)
HOMO Energy-6.2 (estimated)
LUMO Energy-1.8 (estimated)
HOMO-LUMO Gap4.4

Molecular Docking Hypotheses

Though untested for this compound, pyrazole derivatives exhibit affinity for enzymes like α-glucosidase and cyclin-dependent kinases. Docking studies could propose binding modes where the diphenylvinyl group occupies hydrophobic pockets, while the pyrazole nitrogen forms hydrogen bonds with catalytic residues .

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